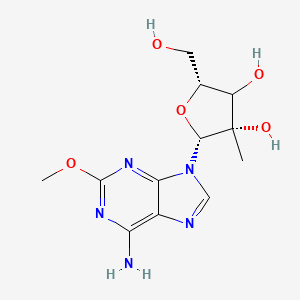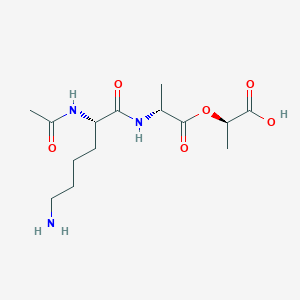
Ac-Lys-D-Ala-D-lactic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Lys-D-Ala-D-lactic acid is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases. This compound is used primarily in scientific research, particularly in the study of enzyme mechanisms and antibiotic resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ac-Lys-D-Ala-D-lactic acid is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The reaction conditions typically include the use of coupling reagents such as carbodiimides and bases like N-methylmorpholine .
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis of this compound generally follows standard peptide synthesis protocols. This includes solid-phase peptide synthesis (SPPS) and solution-phase synthesis, depending on the scale and purity required .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Lys-D-Ala-D-lactic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and lactic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s functional groups can potentially undergo such transformations under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Carbodiimides and bases like N-methylmorpholine are commonly used
Major Products
The major products formed from the hydrolysis of this compound include lysine, alanine, and lactic acid .
Applications De Recherche Scientifique
Ac-Lys-D-Ala-D-lactic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for studying enzyme mechanisms, particularly penicillin-sensitive D-alanine carboxypeptidases.
Biology: In the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Research into new antibiotics and understanding bacterial resistance to existing antibiotics.
Mécanisme D'action
Ac-Lys-D-Ala-D-lactic acid acts as a substrate for penicillin-sensitive D-alanine carboxypeptidases. The compound binds to the active site of the enzyme, mimicking the natural substrate. This interaction allows researchers to study the enzyme’s mechanism and the effects of potential inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Lys-D-Ala-D-lactic acid: A depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases.
This compound: Another depsipeptide with similar applications in enzyme studies
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a substrate for penicillin-sensitive D-alanine carboxypeptidases. This makes it particularly valuable in studying the mechanisms of these enzymes and developing new antibiotics .
Propriétés
Formule moléculaire |
C14H25N3O6 |
|---|---|
Poids moléculaire |
331.36 g/mol |
Nom IUPAC |
(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid |
InChI |
InChI=1S/C14H25N3O6/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t8-,9-,11+/m1/s1 |
Clé InChI |
WOKFGDGIDNUZHQ-KKZNHRDASA-N |
SMILES isomérique |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES canonique |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)
![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
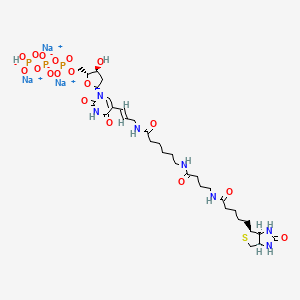
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)
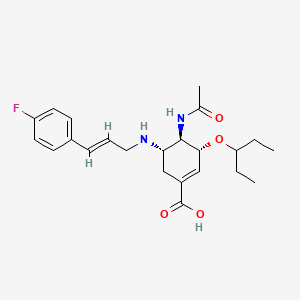
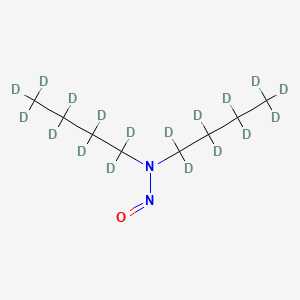
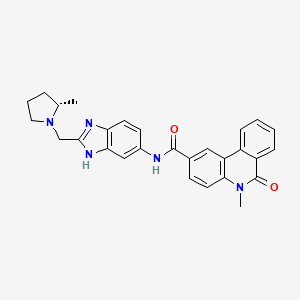

![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)
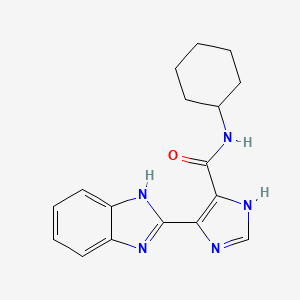
![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)
